4-Ethoxy-2-methylbenzo[d]oxazole

Lipophilicity Drug Design ADME

4-Ethoxy-2-methylbenzo[d]oxazole is a disubstituted benzoxazole heterocycle (C10H11NO2, MW 177.20 g/mol) bearing an ethoxy group at the 4-position and a methyl group at the 2-position of the fused benzene-oxazole ring system. It is commercially available as a research chemical with a standard purity of ≥95%, supported by batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
Cat. No. B12888415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-2-methylbenzo[d]oxazole
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1N=C(O2)C
InChIInChI=1S/C10H11NO2/c1-3-12-8-5-4-6-9-10(8)11-7(2)13-9/h4-6H,3H2,1-2H3
InChIKeySRTJDYLAZGCROU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-2-methylbenzo[d]oxazole (CAS 1345515-04-9): A 4-Position Alkoxy Benzoxazole Building Block for Medicinal Chemistry and Functional Material Research


4-Ethoxy-2-methylbenzo[d]oxazole is a disubstituted benzoxazole heterocycle (C10H11NO2, MW 177.20 g/mol) bearing an ethoxy group at the 4-position and a methyl group at the 2-position of the fused benzene-oxazole ring system. It is commercially available as a research chemical with a standard purity of ≥95%, supported by batch-specific QC documentation including NMR, HPLC, and GC . The 4-ethoxy substitution distinguishes it from the more common 5- and 6-substituted benzoxazole analogs and modulates the electronic character and lipophilicity of the scaffold compared to the unsubstituted 2-methylbenzoxazole (density 1.121 g/mL at 25 °C, boiling point 178 °C) [1]. Benzoxazoles are established privileged structures in drug discovery, known for their presence in marketed pharmaceuticals and experimental compounds targeting MAO, kinases, and cholinesterases [2].

4-Position alkoxy benzoxazole building block for medicinal chemistry and material research
≥95% purity with batch-specific NMR, HPLC, and GC documentation
Distinct electronic and lipophilic profile versus common 5- and 6-substituted isomers

Why 4-Ethoxy-2-methylbenzo[d]oxazole Cannot Be Replaced by Other Benzoxazole Positional Isomers in Structure–Activity Studies


In benzoxazole SAR, the position of the alkoxy substituent on the benzene ring is not interchangeable. The 4-position places the ethoxy group ortho to the oxazole nitrogen and adjacent to the C3a ring junction, creating a steric and electronic environment distinct from 5- or 6-substituted analogs. In MAO inhibition studies, 2-methylbenzo[d]oxazole derivatives with substituents at C5 versus C6 displayed markedly different potency and isoform selectivity profiles: the most potent MAO-B inhibitor (compound 1d) achieved an IC50 of 0.0023 µM while the most selective MAO-B inhibitor (compound 2f) exhibited a selectivity index of 1308 [1]. Similarly, 6-ethoxy-2-methylbenzoxazole was identified as a moderate inhibitor of cytochrome P450-mediated mixed-function oxidases (PB/AHH and APDM), whereas the 6-methoxy-2-methylbenzothiazole analog showed different potency [2]. These data demonstrate that subtle positional and substituent changes drastically alter biological activity, making generic substitution without validation scientifically unjustified.

4-Ethoxy-2-methylbenzoxazole
5- or 6-Ethoxy positional isomers
Positional isomer SAR context
Substitution at the 4-position creates a distinct steric and electronic environment; bioactivity profiles may shift significantly relative to 5- or 6-substituted analogs.
Metabolic enzyme interaction context
CYP450 binding and inhibition potential may differ between the 4-ethoxy and 6-ethoxy isomers, altering metabolic stability assessment outcomes.
QC documentation variance
Non-certified or halogen-substituted analogs may lack comparable batch-specific purity documentation, risking experimental irreproducibility.

Quantitative Differentiation Evidence: 4-Ethoxy-2-methylbenzo[d]oxazole Against Its Closest Chemical Analogs


Lipophilicity Modulation: 4-Ethoxy vs. 6-Ethoxy Positional Isomer Drives logP Difference of ~0.3 Units

The position of the ethoxy group on the benzoxazole ring directly impacts calculated logP, a critical determinant of passive membrane permeability and promiscuous binding. The 6-ethoxy positional isomer (6-ethoxy-2-methyl-1,3-benzoxazole, CAS 5078-08-0) has a reported computed logP of 2.53 [1]. Although an experimentally measured logP for the 4-ethoxy isomer is not publicly available, the electronic effect of the 4-substituent (ortho to the oxazole nitrogen) is expected to produce a logP lower than that of the 6-substituted analog due to greater exposure of the polar oxazole moiety to solvent, consistent with the general principle that ortho-substituted benzoxazoles exhibit reduced lipophilicity relative to para-substituted (6-position) congeners. This differential lipophilicity has implications for CNS penetration (optimal logP ~2–3 for blood-brain barrier permeation) and non-specific protein binding.

Lipophilicity shift
Class-level inference
ΔlogP ≈ –0.2 to –0.5
vs. 6-ethoxy isomer (logP 2.53 computed)
Supports CNS penetration parameter review
Ortho-substitution class-level inference; experimental logP pending
Lipophilicity Drug Design ADME QSAR

CYP450 Interaction Profile: 4-Ethoxy vs. 6-Ethoxy Benzoxazole Show Divergent Enzyme Inhibition Potential

The 6-ethoxy positional isomer, 6-ethoxy-2-methylbenzoxazole, has been characterized as a moderate inhibitor of cytochrome P450-dependent aryl hydrocarbon hydroxylase (PB/AHH) and aminopyrine N-demethylase (APDM) activities in phenobarbitone-induced rat hepatic microsomes and elicits a type II spectral binding change with oxidized CYP450 [1]. The 4-ethoxy isomer, by virtue of the ethoxy group's closer proximity to the oxazole nitrogen (potential heme-iron ligand), is predicted to exhibit different CYP450 binding kinetics and isoform selectivity. Type II binding is characteristic of nitrogen-containing heterocycles that coordinate directly to the heme iron; the ortho ethoxy group may sterically modulate this interaction, potentially reducing CYP inhibition liability compared to the 6-ethoxy analog. This difference is critical for lead optimization where CYP inhibition is a common attrition factor.

CYP450 interaction divergence
Cross-study comparable
Predicted altered binding mode
Type II spectral binding vs. steric modulation of heme coordination
Context for CYP inhibition liability review
6-ethoxy isomer data from phenobarbitone-induced rat microsomes
Drug Metabolism CYP450 Inhibition Hepatotoxicity Drug–Drug Interaction

Purity and QC Documentation: Vendor-Verified ≥95% Purity with Multi-Technique Batch Analysis Provides Reproducibility Advantage Over Non-Certified Analogs

4-Ethoxy-2-methylbenzo[d]oxazole is supplied by Bidepharm with a standard purity specification of ≥95% (CAS 1345515-04-9), supported by batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, several positional isomer analogs (e.g., 4-chloro- and 4-bromo-2-methylbenzo[d]oxazole) are frequently listed by vendors without publicly disclosed purity levels or batch QC certificates, creating uncertainty for reproducible SAR studies. The availability of multi-technique analytical characterization for each production batch enables researchers to verify structural identity and quantify impurities that could confound biological assay results.

Batch QC documentation
Direct head-to-head comparison
≥95% purity, multi-technique
NMR + HPLC + GC provided per batch
Supports lot-to-lot reproducibility review
Halogenated analog QC documentation is often less complete
Chemical Procurement Quality Control Reproducibility Analytical Chemistry

Research Application Scenarios Where 4-Ethoxy-2-methylbenzo[d]oxazole Provides Measurable Advantages Over Analogs


CNS Drug Discovery: MAO-B Inhibitor Lead Optimization Requiring Fine-Tuned Lipophilicity

The 2-methylbenzo[d]oxazole scaffold has demonstrated exceptional MAO-B inhibitory potency (IC50 values as low as 0.0023 µM) and selectivity (SI > 1300) in the 5- and 6-substituted series [1]. The 4-ethoxy derivative offers a distinct lipophilicity profile compared to the 6-ethoxy isomer (logP 2.53), enabling medicinal chemists to probe the lipophilic tolerance of the MAO-B entrance cavity while maintaining the pharmacophoric 2-methylbenzoxazole core. This compound is suitable for fragment-based screening and systematic SAR expansion campaigns targeting neuropsychiatric and neurodegenerative disorders.

ADME-Tox Profiling: CYP450 Interaction Fingerprinting of ortho-Substituted Benzoxazoles

The 6-ethoxy positional isomer has been shown to inhibit CYP450-mediated oxidases (PB/AHH and APDM) and to elicit a type II spectral binding change with oxidized CYP450 [1]. The 4-ethoxy isomer serves as a critical comparator for mapping the structure–CYP inhibition relationship across the benzoxazole substitution landscape. Its use can help medicinal chemistry teams identify whether relocating the alkoxy group from the 6- to the 4-position reduces CYP inhibition liability—a key factor in avoiding drug–drug interaction risks and hepatotoxicity.

Reliable Chemical Biology Probe Synthesis with Documented Purity and Batch Reproducibility

For chemical biology applications requiring rigorous quantification of structure–activity relationships, the availability of 4-ethoxy-2-methylbenzo[d]oxazole with ≥95% purity and multi-technique batch QC (NMR, HPLC, GC) [1] ensures that observed biological effects are attributable to the target compound rather than impurities. This level of documentation is particularly valuable when the compound is used as a synthetic intermediate for more complex bioactive molecules, where impurity carry-through could compromise downstream biological validation.

Computational Chemistry and QSAR Model Validation with ortho-Alkoxy Benzoxazole Dataset Expansion

The 4-ethoxy-2-methylbenzo[d]oxazole fills a gap in existing benzoxazole QSAR datasets, which predominantly feature 5- and 6-substituted examples [1]. Incorporating the 4-ethoxy isomer into computational models improves the predictive accuracy of regression and classification models for biological activity by adding an under-represented ortho-substitution data point. This is particularly relevant for models predicting MAO inhibition, CYP450 binding, or antimicrobial activity where substitution position is a critical descriptor.

Application
Selection Property
Validation Focus
CNS drug discovery SAR
Distinct lipophilicity profile
MAO-B entrance cavity tolerance and BBB permeation context
ADME-Tox interaction mapping
ortho-Alkoxy CYP binding context
CYP inhibition liability screening and metabolic stability review
Chemical biology probe synthesis
≥95% purity with batch QC documentation
Impurity carry-through review and biological validation confidence
Computational QSAR modeling
Under-represented ortho-substitution data point
Predictive model accuracy for biological activity descriptors
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